Introduction: A Unique Building Block for Modern Drug Discovery
Introduction: A Unique Building Block for Modern Drug Discovery
An In-depth Technical Guide to Boc-β-Homoallylglycine: Properties, Applications, and Protocols for Advanced Peptide Synthesis
In the landscape of medicinal chemistry and peptide-based drug development, the repertoire of non-canonical amino acids is of paramount importance. These unique building blocks allow for the rational design of peptidomimetics and novel peptide structures with enhanced therapeutic properties. Boc-β-homoallylglycine, a derivative of the proteinogenic amino acid glycine, stands out as a particularly versatile reagent. Its structure incorporates a β-amino acid backbone, which can impart resistance to enzymatic degradation, and a reactive allyl group on the side chain, opening avenues for diverse chemical modifications.
This guide provides a comprehensive overview of the physical and chemical properties of Boc-β-homoallylglycine, intended for researchers, chemists, and drug development professionals. We will delve into its stability and reactivity, explore its primary application in peptide synthesis with a detailed experimental protocol, and provide insights grounded in established chemical principles to facilitate its effective use in the laboratory.
Physicochemical Characteristics
Boc-β-homoallylglycine is a chiral compound, available as both D- and L-enantiomers, designated (R)- and (S)- respectively. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility in organic solvents, making it highly compatible with standard peptide synthesis workflows.[1]
General Properties
The fundamental properties of Boc-β-homoallylglycine are summarized in the table below. These data are critical for calculating molar equivalents in reactions, ensuring purity, and establishing appropriate storage conditions.
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 229.28 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [1] |
| CAS Number | D-form: 269726-94-5L-form: 270263-03-1 | [1][3] |
| Purity (Typical) | ≥98% (by HPLC) | [1] |
| Storage Conditions | 0–8°C, desiccated | [1] |
| Optical Rotation (D-form) | [α]D²⁵ = +21 ± 2º (c=1 in EtOH) | [1] |
Note: Specific properties such as melting point and boiling point are not consistently reported in publicly available literature, which is common for complex non-canonical amino acids that may decompose upon heating.
Solubility Profile
While quantitative solubility data is sparse, empirical evidence and the molecular structure provide a reliable solubility profile. The presence of the lipophilic Boc group and the hydrocarbon side chain, combined with the polar carboxylic acid, results in good solubility in a range of organic solvents. It is considered insoluble in water.[4] For practical applications, the following solvents are recommended:
-
High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF).[4]
-
Moderate to Low Solubility: Alcohols (e.g., Ethanol, Methanol).
-
Insoluble: Water, Hexanes.
This solubility profile is advantageous for both solution-phase and solid-phase peptide synthesis (SPPS).
Chemical Structure and Reactivity
The utility of Boc-β-homoallylglycine stems from the distinct reactivity of its three key functional components: the Boc-protected amine, the carboxylic acid, and the terminal allyl group.
Caption: Chemical structure of Boc-β-homoallylglycine.
The Boc-Protected Amine: The Cornerstone of Boc-SPPS
The tert-butyloxycarbonyl (Boc) group is a cornerstone of classic peptide synthesis strategies.[5] Its primary function is to temporarily block the nucleophilicity of the β-amino group, preventing self-polymerization during the activation of the C-terminal carboxylic acid for peptide bond formation.[]
Reactivity and Deprotection Mechanism: The Boc group is characterized by its stability to a wide range of reagents, including bases and nucleophiles, but its facile cleavage under moderately acidic conditions.[] Deprotection is typically achieved with trifluoroacetic acid (TFA), often in a 1:1 mixture with DCM.[8] The mechanism proceeds via protonation of the carbonyl oxygen (or ether oxygen) of the Boc group, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[]
Caption: Boc deprotection workflow in Solid-Phase Peptide Synthesis (SPPS).
This acid-lability is what defined the original Merrifield solid-phase synthesis strategy, where Boc is used for temporary N-terminal protection and stronger acids like hydrofluoric acid (HF) are used for final cleavage from the resin.[8]
The Allyl Side Chain: A Gateway to Functionalization
The terminal alkene of the allyl group is a highly valuable functional handle. It is generally stable to the acidic and basic conditions of standard Boc- and Fmoc-based peptide synthesis, allowing it to be carried through a multi-step synthesis. Post-synthesis, it can be selectively targeted for a variety of chemical transformations, including:
-
Olefin Metathesis: For creating macrocyclic peptides or cross-linked structures.
-
Thiol-ene "Click" Chemistry: For conjugation to cysteine-containing molecules, surfaces, or probes.
-
Oxidation/Hydroboration: To introduce hydroxyl or other oxygenated functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: To form new carbon-carbon bonds.[9]
This latent reactivity makes Boc-β-homoallylglycine a powerful tool for developing peptide-based drugs with improved stability, bioavailability, and novel mechanisms of action.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-β-homoallylglycine is as a building block for bioactive peptides.[1] Its incorporation via Boc-SPPS is a well-established process. Below is a detailed, self-validating protocol for the manual coupling of a single Boc-β-homoallylglycine residue onto a peptide chain growing on a solid support.
Expert Commentary: Why Boc-SPPS for Certain Sequences?
While Fmoc chemistry is now more common in academic settings due to its milder deprotection conditions, the Boc/Bzl strategy remains indispensable for certain challenging sequences. The strong acidic conditions used for Boc deprotection (TFA) are highly effective at disrupting secondary structures (e.g., β-sheets) that can cause peptide aggregation on the resin, leading to higher crude purity and yields for hydrophobic or aggregation-prone sequences.[]
Detailed Protocol: Single Coupling Cycle in Boc-SPPS
This protocol assumes the synthesis is proceeding on a peptide-resin that has a free N-terminal amine from the previous cycle and describes the addition of one Boc-β-homoallylglycine residue.
Materials:
-
Peptide-resin (e.g., PAM or MBHA resin)
-
Boc-β-homoallylglycine
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar uronium/phosphonium salt.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
Workflow:
Step 1: Resin Swelling (Preparation)
-
Place the peptide-resin (1.0 eq) in a suitable reaction vessel.
-
Add DCM (10-15 mL per gram of resin) and gently agitate for 20-30 minutes.
-
Drain the DCM.
-
Causality: Swelling the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites of the growing peptide fully accessible for subsequent reagents.
-
Step 2: Boc Deprotection (Amine Unveiling)
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Drain the solution.
-
Wash the peptide-resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual TFA and the cleaved Boc group byproducts.
-
Trustworthiness: A two-step deprotection ensures complete removal of the Boc group. The extensive washing is a self-validating step; inadequate removal of acid will neutralize the base in the next step and inhibit the subsequent coupling reaction.
-
Step 3: Neutralization (Activation for Coupling)
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step once more.
-
Wash the peptide-resin with DCM (3x) to remove excess base.
-
Expertise: Neutralization is performed after deprotection to deprotonate the newly formed trifluoroacetate salt of the N-terminal amine, regenerating the free, nucleophilic amine required for attacking the activated amino acid in the next step. Excess DIEA must be removed as it can interfere with coupling.
-
Step 4: Amino Acid Activation and Coupling (Peptide Bond Formation)
-
In a separate vessel, dissolve Boc-β-homoallylglycine (3-4 eq) and HBTU (3-4 eq) in a minimal amount of DMF.
-
Add DIEA (6-8 eq) to the solution. A color change (typically to yellow) indicates activation. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Causality: Pre-activation of the carboxylic acid with HBTU and DIEA forms a highly reactive OBt-ester intermediate. This activated species is then readily attacked by the free N-terminal amine on the resin, forming the peptide bond efficiently. Using a 3-4 fold excess drives the reaction to completion.
-
Step 5: Washing (Purification)
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, validating the completion of the coupling reaction. If the test is positive, repeat Step 4.
The cycle can now be repeated to add the next amino acid in the sequence.
Safety and Handling
As with all laboratory chemicals, Boc-β-homoallylglycine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1] It is stable under these recommended storage conditions.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
While specific toxicological data for this compound is not available, it should be treated as a potentially hazardous substance. Always consult the material safety data sheet (MSDS) provided by the supplier before use.
Conclusion
Boc-β-homoallylglycine is more than just another amino acid derivative; it is a strategic tool for chemical biologists and medicinal chemists. Its unique combination of a β-amino acid structure, the robust and well-understood Boc protecting group, and a versatile allyl side chain provides a powerful platform for designing next-generation peptide therapeutics. By understanding its fundamental physicochemical properties and mastering its application in proven synthetic protocols, researchers can unlock its full potential to create peptides with enhanced stability, novel conformations, and tailored functionalities for advanced drug discovery and development.
References
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- Aapptec Peptides. (n.d.). Boc-D-beta-HGly(Allyl)-OH [269726-94-5].
- Aapptec Peptides. (n.d.). Boc-beta-HGly(Allyl)-OH [270263-03-1].
- Chemsrc. (2025). Boc-L-Homoallylglycine | CAS#:208522-13-8.
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
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- Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.
- ChemicalBook. (n.d.). BOC-Glycine(4530-20-5) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). Boc-b-Ala-OH >= 99.0 TLC 3303-84-2.
- ChemicalBook. (n.d.). BOC-GLY-ONP(3655-05-8) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). Boc-allyl-Gly-OH (dicyclohexylammonium) salt >= 98.0 TLC 143979-15-1.
- Aapptec. (n.d.). Safety Data Sheet: Boc-β-HAla-OH.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- PubChem. (n.d.). Fmoc-L-beta-Lys(Boc)-OH.
- MedChemExpress. (n.d.). Boc-β-Ala-OH | Amino Acid Derivative.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- National Institutes of Health (NIH). (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH.
- Sigma-Aldrich. (n.d.). BOC-ON Technical Information Bulletin.
- Digital CSIC. (n.d.). Supporting Information.
- The Automated Topology Builder (ATB). (n.d.). n-boc-glycine | C7H13NO4.
- SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts.
- Santa Cruz Biotechnology. (n.d.). Boc-N-(allyl)-glycine.
- Bio-Synthesis. (2022). What are the applications, solubility, and storage conditions of Boc-beta-alanine?.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- LGC Standards. (n.d.). Boc-Beta-Ala-OH.
